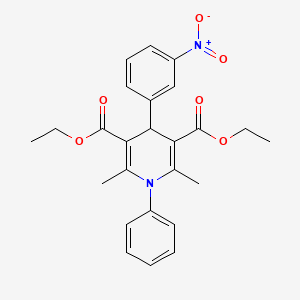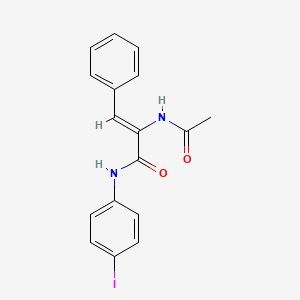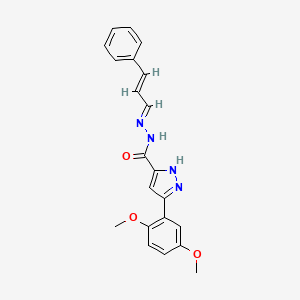![molecular formula C14H12N4O4 B15043248 N'-[(E)-(4-methoxy-3-nitrophenyl)methylidene]pyridine-4-carbohydrazide](/img/structure/B15043248.png)
N'-[(E)-(4-methoxy-3-nitrophenyl)methylidene]pyridine-4-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(E)-(4-methoxy-3-nitrophenyl)methylidene]pyridine-4-carbohydrazide is a Schiff base hydrazone compound Schiff bases are characterized by the presence of a functional group that contains a nitrogen atom connected to a carbon atom via a double bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(4-methoxy-3-nitrophenyl)methylidene]pyridine-4-carbohydrazide typically involves the condensation reaction between 4-methoxy-3-nitrobenzaldehyde and pyridine-4-carbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours . The product is then purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(4-methoxy-3-nitrophenyl)methylidene]pyridine-4-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or catalytic hydrogenation can be used.
Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.
Major Products
Oxidation: Products include oxides of the original compound.
Reduction: Products include amine derivatives.
Substitution: Products vary depending on the substituent introduced.
Scientific Research Applications
N’-[(E)-(4-methoxy-3-nitrophenyl)methylidene]pyridine-4-carbohydrazide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: Investigated for its potential as an enzyme inhibitor and its pharmacological properties.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of N’-[(E)-(4-methoxy-3-nitrophenyl)methylidene]pyridine-4-carbohydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with metal ions, which may inhibit enzyme activity by blocking the active site or altering the enzyme’s conformation . Additionally, the presence of functional groups like the nitro and methoxy groups can influence its reactivity and interaction with biological molecules.
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-methoxy-3-nitrophenyl)methylidene]-3-methyl-4-nitrobenzohydrazide
Uniqueness
N’-[(E)-(4-methoxy-3-nitrophenyl)methylidene]pyridine-4-carbohydrazide is unique due to its specific functional groups, which confer distinct chemical and biological properties. The presence of the methoxy and nitro groups can enhance its reactivity and potential as a pharmacological agent compared to similar compounds.
Properties
Molecular Formula |
C14H12N4O4 |
|---|---|
Molecular Weight |
300.27 g/mol |
IUPAC Name |
N-[(E)-(4-methoxy-3-nitrophenyl)methylideneamino]pyridine-4-carboxamide |
InChI |
InChI=1S/C14H12N4O4/c1-22-13-3-2-10(8-12(13)18(20)21)9-16-17-14(19)11-4-6-15-7-5-11/h2-9H,1H3,(H,17,19)/b16-9+ |
InChI Key |
SPFSZOZBGDUFQH-CXUHLZMHSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=N/NC(=O)C2=CC=NC=C2)[N+](=O)[O-] |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NNC(=O)C2=CC=NC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-ethoxyanilino)-3-{(E)-[(4-ethoxyphenyl)imino]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B15043170.png)

![4-Methyl-1-[(4-nitrophenoxy)acetyl]piperidine](/img/structure/B15043177.png)

![N-(4-bromophenyl)-4-[(2E)-2-(4-hydroxy-3-methoxybenzylidene)hydrazino]-4-oxobutanamide](/img/structure/B15043187.png)
![(3E)-1-(4-bromophenyl)-3-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-5-phenyl-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B15043196.png)

![N'-[(1E)-1-(4-hydroxyphenyl)ethylidene]-2-iodobenzohydrazide](/img/structure/B15043224.png)
![5,7-dimethyl-N'-[(E)-(4-nitrophenyl)methylidene][1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide](/img/structure/B15043229.png)

![(4Z)-2-(4-iodophenyl)-4-[4-(propan-2-yl)benzylidene]-1,3-oxazol-5(4H)-one](/img/structure/B15043269.png)
![1-{4-[2,4-Bis(2-methylbutan-2-yl)phenoxy]butyl}-2,3-dimethylpyridinium](/img/structure/B15043273.png)
![(5Z)-5-[4-(methylsulfanyl)benzylidene]-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B15043275.png)
![3-methyl-N-(2,2,2-trichloro-1-{[(3-chlorophenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B15043282.png)
